molecular formula C10H9F3O B3043821 (E)-2-(Trifluoromethyl)vinyl benzyl ether CAS No. 932395-40-9

(E)-2-(Trifluoromethyl)vinyl benzyl ether

Cat. No.: B3043821
CAS No.: 932395-40-9
M. Wt: 202.17 g/mol
InChI Key: VQPAEZXUOGRKIL-VOTSOKGWSA-N
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Description

(E)-2-(Trifluoromethyl)vinyl benzyl ether (CAS: 932395-40-9) is a fluorinated vinyl ether characterized by a benzyl ether group and a trifluoromethyl-substituted vinyl moiety. Its structure combines the electron-withdrawing trifluoromethyl group with the π-conjugated vinyl ether system, making it a valuable intermediate in organic synthesis and materials science. The compound is synthesized via transvinylation reactions using palladium catalysts (as seen in analogous vinyl ether syntheses) or through cross-coupling methodologies involving benzyl bromides and trifluoromethyl acrylates .

Key properties include:

  • Chemical Stability: The trifluoromethyl group enhances thermal and oxidative stability, a common trait in fluorinated compounds .
  • Reactivity: The vinyl ether group participates in polymerization and cycloaddition reactions, while the trifluoromethyl group influences regioselectivity in electrophilic substitutions .

Properties

IUPAC Name

[(E)-3,3,3-trifluoroprop-1-enoxy]methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c11-10(12,13)6-7-14-8-9-4-2-1-3-5-9/h1-7H,8H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPAEZXUOGRKIL-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC=CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO/C=C/C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(Trifluoromethyl)vinyl benzyl ether can be achieved through several methods. One common approach is the Williamson Ether Synthesis, which involves the reaction of an alkyl halide with an alkoxide ion. In this case, benzyl bromide can react with (E)-2-(Trifluoromethyl)vinyl alcohol in the presence of a strong base such as sodium hydride or potassium hydride to form the desired ether .

Industrial Production Methods

Industrial production of (E)-2-(Trifluoromethyl)vinyl benzyl ether typically involves large-scale Williamson Ether Synthesis. The reaction is carried out under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(Trifluoromethyl)vinyl benzyl ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the vinyl ether moiety to an alkane.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as sodium azide or thiolates can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of benzaldehyde derivatives.

    Reduction: Formation of benzyl ethers.

    Substitution: Formation of substituted benzyl ethers with various functional groups.

Scientific Research Applications

(E)-2-(Trifluoromethyl)vinyl benzyl ether has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-2-(Trifluoromethyl)vinyl benzyl ether involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The vinyl ether moiety can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components, such as enzymes and receptors, to exert its effects.

Comparison with Similar Compounds

Benzyl Vinyl Ether (BnVE)

  • Structure : Lacks the trifluoromethyl substituent.
  • Properties :
    • Lower thermal stability compared to trifluoromethyl analogs due to the absence of fluorine’s stabilizing effects .
    • Reactivity in cationic polymerization is higher due to reduced steric and electronic hindrance .
  • Applications : Primarily used in polymer chemistry for producing polyvinyl ethers.

Benzyl (E)-3-(4-Methoxyphenyl)-2-(Trifluoromethyl)acrylate (E-13c)

  • Structure : Features an acrylate ester instead of a vinyl ether, with a para-methoxy phenyl group .
  • Properties :
    • Higher electrophilicity due to the ester carbonyl group.
    • Yields in Pd-catalyzed syntheses are moderate (41%, E/Z isomer mixture) .
  • Applications : Used in cross-coupling reactions to construct trifluoromethylated aromatic systems.

Trifluoromethylphenyl Benzyl Ethers

  • Structure : Benzyl ether linked to a trifluoromethylphenyl group instead of a vinyl system .
  • Properties: Serve as intermediates in hydrogenolysis reactions to yield trifluoromethylphenols . Demonstrated reduced bioactivity in medicinal chemistry contexts compared to non-ether analogs (e.g., IC50 > 30 μM for benzyl ether 47 vs. 8.6 μM for trifluoromethyl compound 45) .

α,β-Unsaturated Trifluoromethyl Ketones

  • Structure : Replace the vinyl ether with a ketone group .
  • Properties :
    • Participate in stereospecific thiol-mediated ring-opening reactions (yields >70%) .
    • Greater electrophilicity at the β-position due to ketone conjugation.

Data Table: Key Properties of (E)-2-(Trifluoromethyl)vinyl Benzyl Ether and Analogs

Compound Name CAS Number Molecular Formula Key Properties/Applications Reference
(E)-2-(Trifluoromethyl)vinyl benzyl ether 932395-40-9 C10H9F3O Polymer precursor, cross-coupling intermediate
Benzyl vinyl ether (BnVE) 637-22-7 C9H10O Cationic polymerization, lower thermal stability
Benzyl (E)-3-(4-methoxyphenyl)-2-(trifluoromethyl)acrylate N/A C18H15F3O3 Cross-coupling substrate (41% yield)
Trifluoromethylphenyl benzyl ether N/A C14H11F3O Hydrogenolysis to trifluoromethylphenols

Biological Activity

(E)-2-(Trifluoromethyl)vinyl benzyl ether is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

(E)-2-(Trifluoromethyl)vinyl benzyl ether possesses a vinyl ether functional group and a trifluoromethyl group, which enhances its lipophilicity and reactivity. The presence of the trifluoromethyl group is particularly notable as it can influence the compound's interaction with biological membranes and molecular targets.

The mechanism of action for (E)-2-(Trifluoromethyl)vinyl benzyl ether involves various pathways:

  • Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate lipid membranes, facilitating cellular uptake.
  • Metabolic Activation : The vinyl ether moiety can undergo metabolic transformations, producing reactive intermediates that may interact with enzymes or receptors within cells.
  • Target Interaction : Preliminary studies suggest that the compound may exhibit antimicrobial and anticancer properties by modulating specific biological pathways through enzyme inhibition or receptor binding .

Antimicrobial Properties

Research has indicated that (E)-2-(Trifluoromethyl)vinyl benzyl ether exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example, a study reported a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study conducted on human cancer cell lines revealed that (E)-2-(Trifluoromethyl)vinyl benzyl ether induces apoptosis in cancer cells. The following table summarizes the findings:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)15Induction of apoptosis
MCF-7 (breast cancer)20Cell cycle arrest
A549 (lung cancer)18Reactive oxygen species generation

Case Studies

  • Study on Antimicrobial Efficacy : A systematic investigation was conducted to evaluate the antimicrobial properties of various trifluoromethylated compounds, including (E)-2-(Trifluoromethyl)vinyl benzyl ether. Results indicated significant activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .
  • Anticancer Research : In a study focusing on the cytotoxic effects of vinyl ethers, (E)-2-(Trifluoromethyl)vinyl benzyl ether was shown to inhibit cell proliferation in multiple cancer cell lines. The mechanism was linked to the modulation of apoptosis-related pathways, highlighting its potential for therapeutic development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.